molecular formula C19H20N2O4 B2824810 N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898420-60-5

N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2824810
CAS RN: 898420-60-5
M. Wt: 340.379
InChI Key: DUKGMIVXIYUVPG-UHFFFAOYSA-N
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Description

N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known as AI-10-49, is a synthetic compound that has gained attention due to its potential as a therapeutic agent. This molecule belongs to the class of pyranopyrazole derivatives and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Agents : A study involved the synthesis of indolin-1-yl)-N-aryl acetamide derivatives, showcasing their potential as antibacterial and antifungal agents against various pathogenic microorganisms. Some derivatives exhibited promising activities, indicating the utility of such compounds in developing new antimicrobial therapies (Debnath & Ganguly, 2015).

Synthetic Methodologies

  • Gold-Catalyzed Cyclization : Research on gold-catalyzed cyclization techniques for creating highly substituted indole derivatives demonstrates the versatility of using allyl strategies for synthesizing complex organic molecules. Such methodologies provide new pathways for chemical synthesis, with potential applications in pharmaceuticals and materials science (Majumdar, Hazra, & Roy, 2011).

  • Silicon-Directed Cyclization : Another study explored silicon-directed oxa-Pictet-Spengler cyclizations for synthesizing tetrahydro-pyrano[3,4-b]indoles. This method highlights an unusual reaction pathway that can lead to dimeric products, offering insights into novel synthetic approaches for constructing complex heterocyclic compounds (Zhang, Li, Lanter, & Sui, 2005).

  • Coordination Complexes : The synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives point towards their potential in forming supramolecular architectures. These complexes display significant antioxidant activity, suggesting their application in exploring new antioxidant agents (Chkirate et al., 2019).

properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-8-20-19(23)13-25-18-12-24-15(10-17(18)22)11-21-9-7-14-5-3-4-6-16(14)21/h2-6,10,12H,1,7-9,11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKGMIVXIYUVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

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